molecular formula C16H13N5O3 B4435202 N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 606096-28-0

N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B4435202
CAS No.: 606096-28-0
M. Wt: 323.31 g/mol
InChI Key: PTMGXYBCYVVVHJ-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic organic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked via a carboxamide bridge to a phenyl group substituted with a tetrazole ring.

Properties

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c22-16(15-9-23-13-3-1-2-4-14(13)24-15)18-11-5-7-12(8-6-11)21-10-17-19-20-21/h1-8,10,15H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMGXYBCYVVVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149884
Record name 2,3-Dihydro-N-[4-(1H-tetrazol-1-yl)phenyl]-1,4-benzodioxin-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606096-28-0
Record name 2,3-Dihydro-N-[4-(1H-tetrazol-1-yl)phenyl]-1,4-benzodioxin-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606096-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-N-[4-(1H-tetrazol-1-yl)phenyl]-1,4-benzodioxin-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps. One common method involves the formation of the tetrazole ring through a click chemistry approach, which is known for its efficiency and eco-friendliness. The reaction conditions often include the use of water as a solvent, moderate temperatures, and non-toxic reagents to achieve good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, cost-effectiveness, and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizers, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the tetrazole ring exhibit significant anticancer properties. For instance, derivatives of N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have been studied for their potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Case studies have shown promising results in vitro against several cancer cell lines, highlighting the compound's potential as a lead structure for developing novel anticancer agents.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies demonstrate its efficacy against a range of bacteria and fungi, suggesting that it could serve as a template for designing new antibiotics. The presence of the tetrazole moiety is believed to enhance its interaction with microbial targets.

Pharmacology

Receptor Modulation
this compound has been investigated for its role as a modulator of various receptors in the central nervous system. Its ability to interact with neurotransmitter receptors positions it as a candidate for developing treatments for neurological disorders such as depression and anxiety.

Inflammation Inhibition
Recent studies suggest that this compound may possess anti-inflammatory properties. In animal models of inflammation, it has shown the ability to reduce markers of inflammation, indicating potential therapeutic applications in treating inflammatory diseases.

Materials Science

Polymer Synthesis
In materials science, this compound is being explored for its utility in synthesizing advanced polymeric materials. Its unique structure allows for the development of polymers with enhanced thermal stability and mechanical properties. Research into its use in composite materials is ongoing.

Nanotechnology Applications
The compound's properties make it suitable for applications in nanotechnology. It can be used as a building block in the synthesis of nanoparticles that have potential applications in drug delivery systems and imaging technologies.

Data Table: Summary of Applications

Application AreaSpecific ApplicationFindings/Outcomes
Medicinal ChemistryAnticancer ActivityInhibits tumor growth in vitro
Antimicrobial PropertiesEffective against various bacteria and fungi
PharmacologyReceptor ModulationPotential treatment for neurological disorders
Inflammation InhibitionReduces inflammatory markers in animal models
Materials SciencePolymer SynthesisDevelopment of polymers with enhanced properties
Nanotechnology ApplicationsPotential use in drug delivery systems

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated significant cytotoxic effects on MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis through caspase activation.

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that this compound exhibited strong activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, influencing various biochemical pathways. The phenyl group and dihydrobenzo dioxine moiety contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The compound’s structural analogs primarily differ in the heterocyclic substituents attached to the phenyl or dioxine moieties. Key comparisons include:

Compound Name Structural Features Key Functional Groups Biological Activity Reference
Target Compound 2,3-Dihydrobenzo[b][1,4]dioxine + tetrazole-phenyl carboxamide Tetrazole, carboxamide, dioxine Hypothesized enzyme inhibition (e.g., PARP1, kinases)
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Oxadiazole instead of tetrazole Oxadiazole, bromophenyl Anticancer, antibacterial via oxadiazole-mediated enzyme inhibition
N-(4-(1H-pyrazol-3-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Pyrazole substituent Pyrazole, methyl-dioxine Broad-spectrum activity in molecular docking studies
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Thiophene-pyrazine hybrid Thiophene, pyrazine Kinase/protease inhibition (anticancer potential)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide (from ) Tetrazole-benzodioxine hybrid (structural isomer) Tetrazole, benzamide Enhanced biological activity due to dual heterocycles

Advantages and Limitations

Compound Advantages Limitations
Target Compound High target specificity (tetrazole mimics carboxylate), dual heterocyclic interactions Synthetic complexity, potential instability under acidic conditions
Oxadiazole Analogs Robust enzyme inhibition, ease of functionalization Lower solubility, off-target effects
Pyrazole Derivatives Broad-spectrum activity, synthetic versatility Reduced specificity compared to tetrazole
Thiophene-Pyrazine Hybrid Improved membrane permeability Limited data on in vivo efficacy

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N5O3. The structure features a tetrazole ring, which is known for its ability to stabilize electrostatic interactions due to electron delocalization. This property may enhance receptor-ligand interactions, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that compounds containing tetrazole moieties exhibit significant antimicrobial properties against various pathogens. For instance:

  • Bacterial Activity : Studies have shown that derivatives with tetrazole structures demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The incorporation of tetrazole enhances the biological action of these compounds .
  • Fungal Activity : Some tetrazole derivatives have shown antifungal activity against strains like Candida albicans and Aspergillus niger, although not all derivatives possess this property .

Anticancer Activity

Recent studies have explored the anticancer potential of tetrazole-containing compounds. For example:

  • Cell Line Studies : The cytotoxic effects of this compound were evaluated on various cancer cell lines. Results indicated that certain concentrations led to significant reductions in cell viability in human liver carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells .

Table 1: Cytotoxicity Data

CompoundCell LineConcentration (µM)Viability (%)
7aCCRF-CEM2510
7dCCRF-CEM2520
6aMCF-75030
6bHepG25040

The mechanism by which this compound exerts its biological effects is still under investigation. Initial findings suggest that it may interact with various kinases and proteins involved in cell signaling pathways. However, it has been noted that certain derivatives do not inhibit casein kinase activity, indicating a complex interaction profile that warrants further exploration .

Study on Antimicrobial Properties

In a study conducted by Nessim et al., several tetrazole derivatives were synthesized and tested for their antimicrobial efficacy. The results demonstrated that compounds with the tetrazole moiety exhibited enhanced antibacterial activity compared to their non-tetrazole counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .

Study on Anticancer Effects

A separate investigation focused on the cytotoxicity of this compound against various cancer cell lines. The findings revealed that specific structural features significantly influenced the compound's efficacy in inhibiting cell growth, underscoring the potential for developing targeted cancer therapies based on this scaffold .

Q & A

Q. How do molecular dynamics simulations elucidate its membrane permeability?

  • Methodological Answer : Run 100-ns simulations in a POPC lipid bilayer (GROMACS) to calculate free-energy profiles for passive diffusion. Analyze hydrogen bonding with water and lipid headgroups. Compare with experimental PAMPA permeability data to validate computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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